![molecular formula C29H28FN3O3 B2782459 (4-(4-(4-Fluorophenyl)piperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone CAS No. 866845-07-0](/img/structure/B2782459.png)
(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone
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Overview
Description
“(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone” is a complex organic compound. It contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The antimicrobial potential of certain compounds was improved due to the presence of two –Cl groups on the benzimidazole nucleus as well as a 4-fluorophenyl group at the m-position of the quinoline nucleus .Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoline nucleus that is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of quinolone derivatives, similar in structure to the compound , for their antibacterial properties. For instance, Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones and evaluated their antifungal and antibacterial activities, highlighting the potential of these compounds in treating microbial infections (Patel & Patel, 2010).
Anticancer Properties
The compound's potential in cancer research is demonstrated through its structural relation to molecules investigated for antitumor activities. Zhi-hua Tang and W. Fu (2018) synthesized a compound by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, showing distinct inhibition on the proliferation of several cancer cell lines, indicating the relevance of such structures in developing anticancer therapies (Tang & Fu, 2018).
Mechanism of Action
The mechanism of action of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
properties
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3/c1-19-4-6-20(7-5-19)29(34)24-18-31-25-17-27(36-3)26(35-2)16-23(25)28(24)33-14-12-32(13-15-33)22-10-8-21(30)9-11-22/h4-11,16-18H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIGYYQQFAHKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone |
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